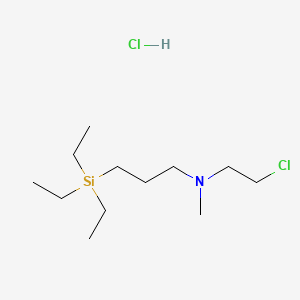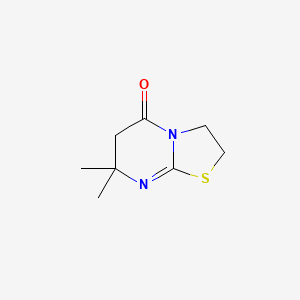
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl- typically involves the cyclization of S-alkylated derivatives. One common method is the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization . Another approach involves the reaction of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . These reactions can be performed under various conditions, including microwave irradiation, to achieve high yields in a short time .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acid derivatives.
Reduction: Reduction of nitro groups to amino derivatives.
Substitution: Acylation of the 7-NH2 group to form amide derivatives.
Common Reagents and Conditions
Oxidation: Concentrated sulfuric acid.
Reduction: Hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Sulfonic acid derivatives: from oxidation.
Amino derivatives: from reduction.
Amide derivatives: from substitution.
Scientific Research Applications
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl- has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl- involves its interaction with various molecular targets. For instance, some derivatives act as glutamate receptor antagonists, while others inhibit acetylcholinesterase . These interactions are facilitated by the compound’s structural similarity to purine bases, allowing it to bind effectively to biological targets .
Comparison with Similar Compounds
Similar Compounds
5H-Thiazolo(3,2-a)pyrimidin-7-one: Another isomer with similar biological activities.
2-Substituted Thiazolo(3,2-a)pyrimidines: Known for their high antitumor and antibacterial activities.
Uniqueness
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3,6,7-tetrahydro-7,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical transformations and its potential as a drug scaffold make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
81530-34-9 |
|---|---|
Molecular Formula |
C8H12N2OS |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
7,7-dimethyl-3,6-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H12N2OS/c1-8(2)5-6(11)10-3-4-12-7(10)9-8/h3-5H2,1-2H3 |
InChI Key |
LWGCKOUYUHEORN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N2CCSC2=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


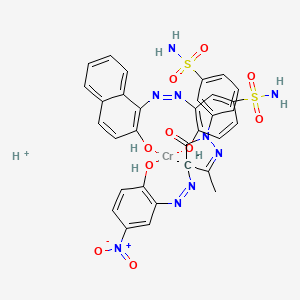
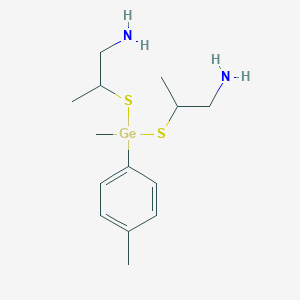
![Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride](/img/structure/B12766435.png)
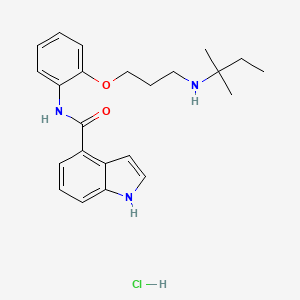
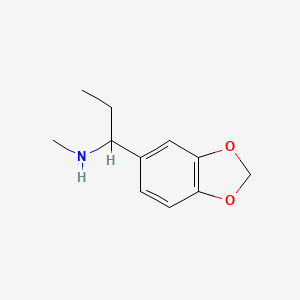
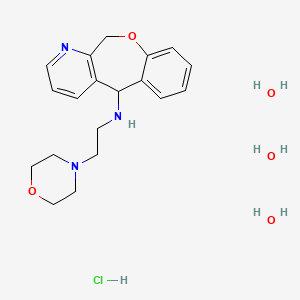

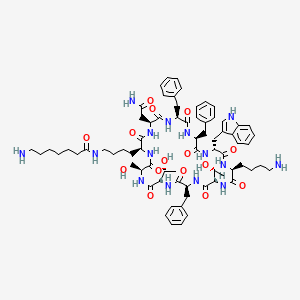
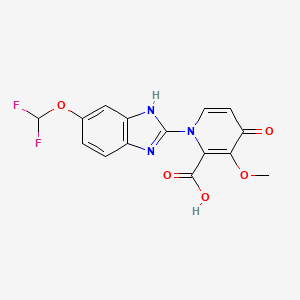

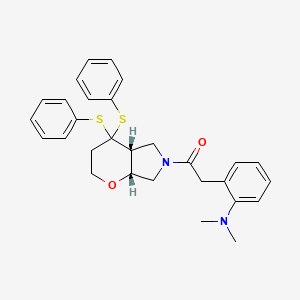
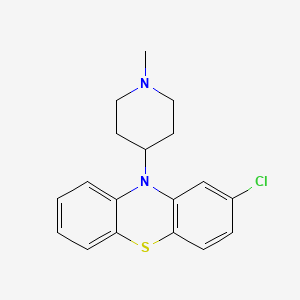
![4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid](/img/structure/B12766505.png)
